3-Ethenylsulfonyl-N-(3-methyl-1,2-thiazol-5-yl)propanamide
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Overview
Description
3-Ethenylsulfonyl-N-(3-methyl-1,2-thiazol-5-yl)propanamide is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylsulfonyl-N-(3-methyl-1,2-thiazol-5-yl)propanamide typically involves the formation of the thiazole ring followed by the introduction of the ethenylsulfonyl and propanamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the ethenylsulfonyl group using sulfonylating agents.
Amidation: Formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylsulfonyl-N-(3-methyl-1,2-thiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3-Ethenylsulfonyl-N-(3-methyl-1,2-thiazol-5-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Potential use in the development of new drugs due to its biological activity.
Biological Studies: Investigation of its effects on biochemical pathways and enzymes.
Industrial Applications: Use in the synthesis of other biologically active compounds or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Ethenylsulfonyl-N-(3-methyl-1,2-thiazol-5-yl)propanamide involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors. The specific pathways and targets depend on the functional groups attached to the thiazole ring and their interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-Ethenylsulfonyl-N-(3-methyl-1,2-thiazol-5-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
3-ethenylsulfonyl-N-(3-methyl-1,2-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c1-3-16(13,14)5-4-8(12)10-9-6-7(2)11-15-9/h3,6H,1,4-5H2,2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLXGHNSSZCNEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CCS(=O)(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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